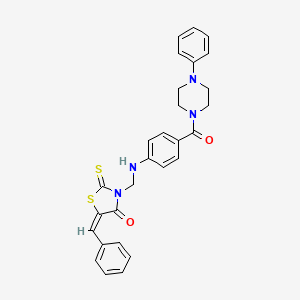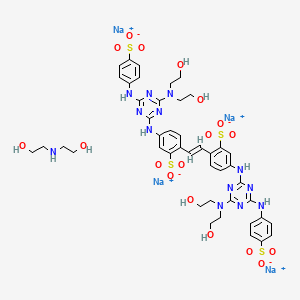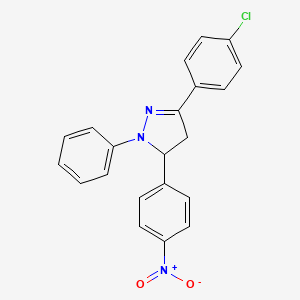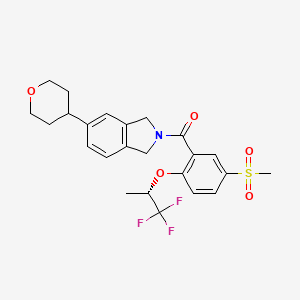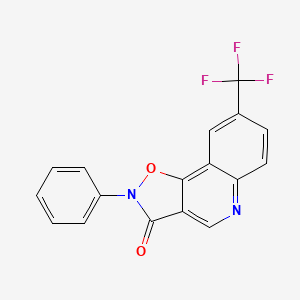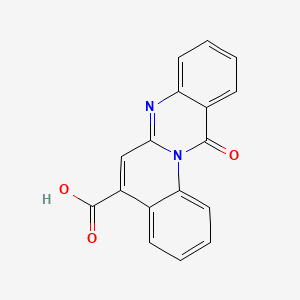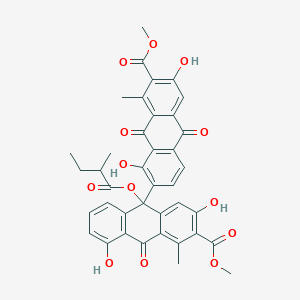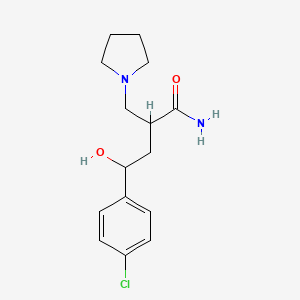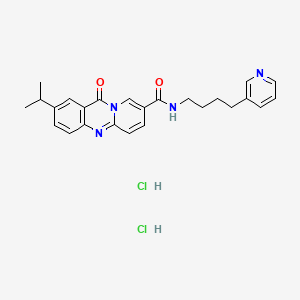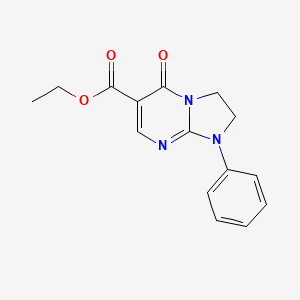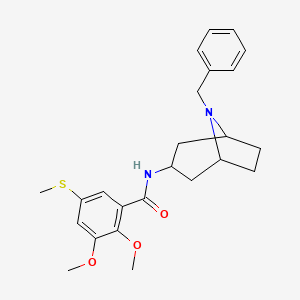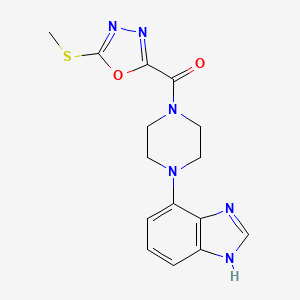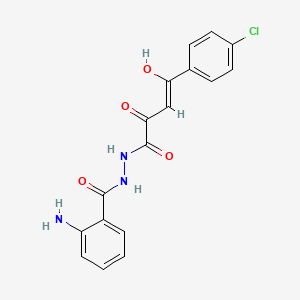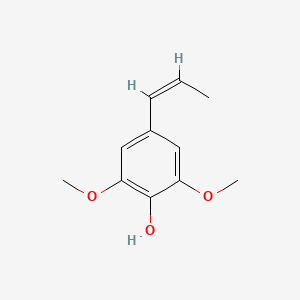
(Z)-2,6-dimethoxy-4-propenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syringylpropene, also known as 4-propenyl syringol, is a phenolic compound derived from lignin, a complex polymer found in the cell walls of plants. It is characterized by its molecular formula C₁₁H₁₄O₃ and is known for its aromatic properties. Syringylpropene is a significant compound in the study of lignin chemistry and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Syringylpropene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of syringylpropene often involves the extraction and purification of lignin from lignocellulosic biomass. The process includes the treatment of biomass with aldehydes during lignin extraction, generating an aldehyde-stabilized lignin that can be converted into its monomers, including syringylpropene .
Chemical Reactions Analysis
Types of Reactions
Syringylpropene undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of syringylpropene, such as syringaldehyde and syringic acid, which are valuable in different industrial applications .
Scientific Research Applications
Syringylpropene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various aromatic compounds.
Biology: Studied for its role in plant cell wall structure and function.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of bio-based materials and chemicals.
Mechanism of Action
The mechanism of action of syringylpropene involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The compound can scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to syringylpropene include:
Eugenol: Another phenolic compound with similar aromatic properties.
Vanillin: A phenolic aldehyde derived from lignin.
Guaiacol: A phenolic compound with methoxy groups.
Uniqueness
Syringylpropene is unique due to its specific structure, which includes two methoxy groups and a propenyl side chain. This structure imparts distinct chemical properties, making it valuable in various applications .
Properties
CAS No. |
26624-13-5 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(Z)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4- |
InChI Key |
YFHOHYAUMDHSBX-PLNGDYQASA-N |
Isomeric SMILES |
C/C=C\C1=CC(=C(C(=C1)OC)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


